[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol
Overview
Description
[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol is a chemical compound with the molecular formula C11H17N3O. It is characterized by a piperidine ring substituted with a 3-aminopyridin-2-yl group and a methanol moiety. This compound is of interest in various scientific research applications due to its unique structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol typically involves the following steps:
Formation of Piperidin-4-ylmethanol: Piperidin-4-ylmethanol can be synthesized through the reduction of piperidin-4-one.
Introduction of the Aminopyridin-2-yl Group: The aminopyridin-2-yl group is introduced via nucleophilic substitution reactions, where the piperidin-4-ylmethanol reacts with 3-aminopyridine under suitable conditions.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the methanol moiety.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation Products: Amine oxides, aldehydes, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted piperidines and pyridines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which [1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Piperidine derivatives
Pyridine derivatives
Aminopyridine derivatives
Uniqueness: Unlike many piperidine and pyridine derivatives, [1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol features both an amino group and a methanol moiety, which contributes to its unique chemical properties and potential biological activity.
Properties
IUPAC Name |
[1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-10-2-1-5-13-11(10)14-6-3-9(8-15)4-7-14/h1-2,5,9,15H,3-4,6-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYMDWJJSFUUEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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